2-[(4-Chloro-1-naphthyl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
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Overview
Description
The compound “2-[(4-Chloro-1-naphthyl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone” is a complex organic molecule. It contains a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a thiazole ring (a type of heterocyclic compound), and a ketone group. The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The naphthalene ring system is planar, while the thiazole ring is not. The presence of the chlorine atom on the naphthalene ring and the methyl group on the thiazole ring could also influence the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the naphthalene and thiazole rings, as well as the ketone group, are likely to influence its properties. For example, it might have a relatively high melting point due to the presence of the aromatic rings .Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches : Innovative synthetic methods have been developed for compounds with structural similarities, emphasizing the creation of derivatives with potential biological activities. For instance, novel synthesis routes have been explored to generate naphthalene and thiazole derivatives, showcasing a broad spectrum of antimicrobial and anticancer activities (Patel, Nimavat, Vyas, & Patel, 2011) (Gouhar & Raafat, 2015).
Crystal Structure Analysis : Research on crystal and molecular structures provides insight into the interaction and stabilization mechanisms within compounds, facilitating the design of more effective derivatives (Şahin, Septioğlu, Calis, & Işık, 2014).
Photophysical and Biological Properties
Photophysical Properties : The effect of structural modifications on the photophysical properties of compounds has been a subject of study, revealing the potential of naphthyl-containing derivatives in applications such as singlet oxygen generation for therapeutic uses (Jiang et al., 2015).
Anticancer and Antimicrobial Activities : Various derivatives have been synthesized and evaluated for their anticancer and antimicrobial efficacy, demonstrating the significance of structural diversity in enhancing biological activity. This research underlines the potential of such compounds in developing new therapeutic agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014) (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Catalysis and Synthetic Methodology
- Catalyzed Synthetic Methods : Research has also focused on developing catalyzed synthetic methodologies for producing naphthalene derivatives, highlighting the efficiency and environmental friendliness of these processes. These studies contribute to the advancement of synthetic organic chemistry, providing versatile methods for generating complex molecules (Fu, Qian, Li, Shen, & Song, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-chloronaphthalen-1-yl)oxy-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO2S/c1-14-21(27-22(24-14)15-7-3-2-4-8-15)19(25)13-26-20-12-11-18(23)16-9-5-6-10-17(16)20/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXKFWQZVTYSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)COC3=CC=C(C4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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